molecular formula C16H13NO4 B1300960 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid CAS No. 857492-98-9

4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid

Cat. No. B1300960
M. Wt: 283.28 g/mol
InChI Key: YVNJRPNQFNUCKP-UHFFFAOYSA-N
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Description

The compound "4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid" is a derivative of the 1,4-benzoxazin-4-yl group, which is a structural motif found in various pharmacologically active molecules. This particular compound is not directly mentioned in the provided papers, but the papers do discuss related benzoxazine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzoxazine derivatives is a topic of interest due to their potential biological activities. For instance, paper discusses the synthesis of 3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid derivatives, which are dual-acting agents targeting the TXA2 receptor and activating the PGI2 receptor. Similarly, paper describes a new synthesis route for 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is crucial for their biological activity. Paper provides insights into the molecular structure of related compounds through spectral measurements and X-ray crystallography. Paper also uses spectroscopic techniques and density functional theory to confirm the structures of azo-benzoic acids, which share a similar benzoxazine ring. These techniques could be applied to determine the molecular structure of "4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid".

Chemical Reactions Analysis

The chemical reactivity of benzoxazine derivatives is influenced by their molecular structure. Paper discusses the reaction of o-aminophenol with maleic anhydrides to form 3-oxo-1,4-benzoxazines, which could be relevant to understanding the chemical reactions involving the compound of interest. Paper describes the synthesis of 4H-1,2-benzoxazines with electron-withdrawing substituents, which can be used as intermediates for further functionalization. This information could be useful in predicting the reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are important for their practical applications. Paper reports on the biological activity of novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates, which could provide a basis for the biological activity of the compound . Paper describes the hydrolysis of esters to form 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids, which is relevant for understanding the hydrolytic stability of the compound. These properties are essential for the development of pharmaceuticals and other applications.

Scientific Research Applications

Antimicrobial and Antioxidant Properties

  • Antimicrobial and Antioxidant Synthesis : A derivative of 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid has been used in the synthesis of benzoxazinyl pyrazolone arylidenes, which demonstrated potent antimicrobial and antioxidant activities. The compounds were evaluated for their in vitro antimicrobial and antioxidant studies, showcasing their potential in medical and pharmacological research (Sonia et al., 2013).

Antibacterial Activity

  • Evaluation of Antibacterial Activity : Similar compounds were synthesized and evaluated for their antibacterial properties. These derivatives showed significant activity against various bacterial strains, suggesting their potential in developing new antibacterial agents (Kadian et al., 2012).

Synthesis of Novel Derivatives

  • Synthesis of Novel Derivatives : Research has also focused on the synthesis of novel derivatives of 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid for potential applications in various fields. These derivatives have been characterized by spectroscopic methods (Guguloth, 2021).

Allelochemical Properties

  • Allelochemicals in Agriculture : Compounds with the 1,4-benzoxazin-3(4H)-one skeleton, related to the chemical , have been studied for their allelochemical properties. They exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, which could be valuable in agriculture (Macias et al., 2006).

Potential in Pharmaceutical Development

  • Pharmaceutical Applications : The versatility and potential pharmacological activities of benzoxazinone derivatives, including 4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid, make them interesting candidates for the development of new pharmaceuticals (Macias et al., 2009).

Safety And Hazards

This compound is associated with the GHS07 pictogram. The hazard statements for this compound include H315, H319, and H335. Precautionary statements include P271, P260, and P280 .

properties

IUPAC Name

4-[(3-oxo-1,4-benzoxazin-4-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-15-10-21-14-4-2-1-3-13(14)17(15)9-11-5-7-12(8-6-11)16(19)20/h1-8H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNJRPNQFNUCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364728
Record name 4-[(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid

CAS RN

857492-98-9
Record name 4-[(3-Oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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